
Spectroscopic Profile of 5-(p-Methylphenyl)-5-
phenylhydantoin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
5-(p-Methylphenyl)-5-

phenylhydantoin

Cat. No.: B026451 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 5-(p-
Methylphenyl)-5-phenylhydantoin, a compound often utilized as an internal standard in the

quantitative analysis of phenytoin and its derivatives by GC-MS.[1] This document is intended

for researchers, scientists, and professionals in drug development, offering detailed

spectroscopic data, experimental protocols, and logical workflows for its characterization.

Physicochemical Properties
Basic physicochemical data for 5-(p-Methylphenyl)-5-phenylhydantoin is summarized in the

table below.

Property Value Reference

Molecular Formula C₁₆H₁₄N₂O₂ [2][3]

Molecular Weight 266.29 g/mol [2]

Melting Point 225-226 °C [3]

Appearance White to off-white powder

Solubility Soluble in DMF:HCl (2:1)

CAS Number 51169-17-6
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Spectroscopic Data
The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data for 5-(p-Methylphenyl)-5-phenylhydantoin.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic

molecules. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 5-
(p-Methylphenyl)-5-phenylhydantoin.

Table 1: ¹H NMR Spectral Data (Predicted)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~10.5 Singlet 1H N-H

~8.5 Singlet 1H N-H

7.2 - 7.5 Multiplet 9H Aromatic protons

2.3 Singlet 3H -CH₃

Table 2: ¹³C NMR Spectral Data (Predicted)
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Chemical Shift (δ) ppm Assignment

~175 C=O (C4)

~156 C=O (C2)

~140 Aromatic C

~138 Aromatic C

~129 Aromatic C-H

~128 Aromatic C-H

~127 Aromatic C-H

~70 Quaternary C (C5)

~21 -CH₃

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

characteristic absorption bands for 5-(p-Methylphenyl)-5-phenylhydantoin are presented

below.

Table 3: FTIR Spectral Data

Wavenumber (cm⁻¹) Intensity Assignment

3200-3400 Strong, Broad N-H stretching

3000-3100 Medium Aromatic C-H stretching

2900-3000 Weak Aliphatic C-H stretching

1710-1780 Strong
C=O stretching (Hydantoin

ring)

1600-1650 Medium C=C stretching (Aromatic)

1400-1500 Medium C-N stretching
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Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

compound. The expected major fragments for 5-(p-Methylphenyl)-5-phenylhydantoin are

listed below.

Table 4: Mass Spectrometry Data

m/z Relative Intensity (%) Assignment

266 High [M]⁺ (Molecular ion)

193 Medium [M - C₆H₅NCO]⁺

119 High [C₈H₇O]⁺

91 High [C₇H₇]⁺ (Tropylium ion)

77 Medium [C₆H₅]⁺

Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are crucial for reproducibility. The

following are generalized protocols for the spectroscopic analysis of 5-(p-Methylphenyl)-5-
phenylhydantoin.

NMR Spectroscopy
Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation: Approximately 5-10 mg of 5-(p-Methylphenyl)-5-phenylhydantoin is

dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane

(TMS) is used as an internal standard.

¹H NMR Acquisition:

Number of scans: 16-32

Relaxation delay: 1-2 seconds
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Pulse width: 90°

Spectral width: -2 to 12 ppm

¹³C NMR Acquisition:

Number of scans: 1024-4096

Relaxation delay: 2-5 seconds

Pulse program: Proton-decoupled

Spectral width: 0 to 200 ppm

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-

corrected. Chemical shifts are referenced to the residual solvent peak or TMS.

IR Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide

(KBr) powder and pressed into a thin pellet.

Acquisition:

Spectral range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of scans: 16-32

Data Processing: The spectrum is baseline-corrected and the peaks are identified and

assigned to their corresponding functional group vibrations.

Mass Spectrometry
Instrumentation: A mass spectrometer coupled with a gas chromatograph (GC-MS) or a

direct infusion source.
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GC-MS Protocol:

GC Conditions:

Column: A non-polar capillary column (e.g., HP-5MS).

Injector temperature: 250 °C.

Oven temperature program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at

15 °C/min, and hold for 5 minutes.

Carrier gas: Helium at a constant flow rate.

MS Conditions:

Ionization mode: Electron Impact (EI) at 70 eV.

Mass range: 50-500 amu.

Source temperature: 230 °C.

Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion and

major fragment ions.

Workflow Visualization
The following diagrams illustrate the general workflow for the synthesis and spectroscopic

characterization of 5-(p-Methylphenyl)-5-phenylhydantoin.

Synthesis

p-Methylbenzil + Urea Bucherer-Bergs Reaction
(or similar hydantoin synthesis)

Base, Solvent
Crude 5-(p-Methylphenyl)-5-phenylhydantoin Recrystallization Pure Product

Click to download full resolution via product page
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Caption: Synthetic workflow for 5-(p-Methylphenyl)-5-phenylhydantoin.

Spectroscopic Characterization

Pure 5-(p-Methylphenyl)-5-phenylhydantoin

NMR Spectroscopy
(¹H and ¹³C) FTIR Spectroscopy Mass Spectrometry

Data Analysis and
Structural Confirmation

Click to download full resolution via product page

Caption: Spectroscopic characterization workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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